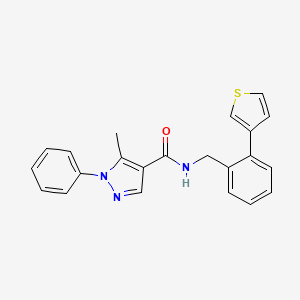
3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C7H5F2N3O . It is a derivative of pyrazine, a nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of “3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, attached to a 2,2-difluoroethoxy group and a carbonitrile group .Aplicaciones Científicas De Investigación
Medicinal Chemistry
- c-Met Inhibition : Researchers have explored the use of 1,2,3-triazole-fused pyrazines and pyridazines, including 3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile, as inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, clinical candidates like Savolitinib contain similar substructures .
Polymers for Solar Cells
- Incorporating 1,2,3-triazole-fused pyrazines and pyridazines into polymer structures enhances their performance in solar cells. These heterocycles contribute to improved charge transport and energy conversion efficiency .
Materials Science
- Researchers have explored the use of these heterocycles as structural units in polymers for various applications beyond solar cells. Their unique properties contribute to material design and functionality .
BACE-1 Inhibition
- Inhibiting β-secretase 1 (BACE-1) is crucial in Alzheimer’s disease research. Certain 1,2,3-triazole-fused pyrazines and pyridazines, including our compound of interest, have demonstrated BACE-1 inhibitory activity .
Safety and Hazards
Direcciones Futuras
The future directions for “3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile” and its derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals and other fields . The pyrazine structure is an attractive scaffold for drug discovery research .
Propiedades
IUPAC Name |
3-(2,2-difluoroethoxy)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3O/c8-6(9)4-13-7-5(3-10)11-1-2-12-7/h1-2,6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWACELTGDERAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chloro-benzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B3010022.png)

![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine hydrochloride](/img/structure/B3010024.png)


![5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid](/img/structure/B3010028.png)
![3-((6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B3010030.png)





![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea](/img/structure/B3010040.png)
![(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B3010044.png)